![molecular formula C11H12N2OS B2826145 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine CAS No. 156171-60-7](/img/structure/B2826145.png)
4-(3-Ethoxy-phenyl)-thiazol-2-ylamine
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes in detail exactly what happens at each stage of a chemical transformation .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity .Scientific Research Applications
- Research : Molecular docking studies have investigated flavone-based arylamides as potential anticancer drug candidates by inhibiting V600E-BRAF. Compound 28 demonstrated the best inhibition of V600E-BRAF within the dataset. Researchers modified existing structures and designed novel compounds (N1 and N3) with enhanced pharmacological properties. These compounds outperformed vemurafenib, an FDA-approved V600E-BRAF inhibitor, and successfully met drug-likeness criteria .
- Research : A series of these spiro compounds were synthesized and screened for inherent antimicrobial potential against Gram-positive and Gram-negative bacterial strains. Their activity against various pathogens could be explored further .
- Research : The compound N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) was studied for its spasmolytic effects. Understanding its mechanism of action and potential applications could be valuable .
- Research : EPPTB, a derivative of β-PEA, could have implications in neurotransmitter modulation. Investigating its effects on neuronal pathways may reveal therapeutic applications .
- Research : The designed compounds (N1 and N3) successfully met Lipinski’s criteria, indicating their potential as orally bioavailable drugs. Further studies could explore their efficacy and safety profiles .
- Research : The designed compounds exhibited favorable pharmacokinetics (absorption, distribution, metabolism, excretion) and low toxicity. In vivo and ex vivo evaluations are recommended to validate their potential .
Anticancer Properties
Antimicrobial Activity
Spasmolytic Effects
Neurotransmitter Modulation
Drug Development
Pharmacokinetics and Toxicity
Mechanism of Action
Target of Action
The compound 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin 5-HT1A receptors . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in dopamine, norepinephrine, and serotonin neurons. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds to the neurotransmitter serotonin, playing a role in various neurological and physiological processes.
Mode of Action
The compound acts as an agonist at the TAAR1 and serotonin 5-HT1A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to these receptors, 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine can influence the signaling pathways associated with these receptors, leading to changes in cellular function.
Biochemical Pathways
These pathways play crucial roles in various neurological processes, including mood regulation, cognition, and perception of pain .
Result of Action
The molecular and cellular effects of 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine’s action are likely to be diverse, given its interaction with multiple targets. For instance, its agonistic action at TAAR1 and 5-HT1A receptors can modulate neurotransmission in dopamine, norepinephrine, and serotonin neurons . This modulation can lead to changes in various neurological processes, potentially contributing to its therapeutic effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-ethoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBDQXKEOHSFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxy-phenyl)-thiazol-2-ylamine |
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